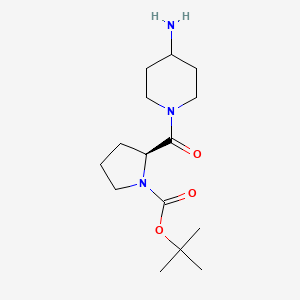

tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 4-aminopiperidine moiety linked via an amide bond at the 2-position of the pyrrolidine ring. This structure combines the rigidity of the pyrrolidine scaffold with the hydrogen-bonding capability of the 4-aminopiperidine group, making it a valuable intermediate in medicinal chemistry for targeting proteases, kinases, or G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-5-12(18)13(19)17-9-6-11(16)7-10-17/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYJALVBGNHXLW-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the amino group: This step often involves the use of amination reactions.

Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions.

Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate exhibits promising anticancer properties.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound significantly reduced the viability of M-Hela tumor cells, showing an IC50 value lower than that of standard chemotherapeutics such as tamoxifen .

- Another study highlighted its effectiveness against breast cancer cell lines, where it induced apoptosis and inhibited cell cycle progression.

- In Vivo Studies :

Neuroprotective Effects

The compound also shows potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Case Studies

- Neuroprotection Against Oxidative Stress :

- In vitro studies using primary neuronal cultures treated with amyloid-beta peptides showed that the compound improved cell viability and reduced markers of oxidative stress.

- The protective effects were attributed to its ability to modulate inflammatory cytokine production.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways.

The compound's enzyme inhibition properties suggest it could play a role in regulating metabolic disorders, although specific targets remain to be fully elucidated.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, inhibiting enzyme activity, or altering receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations :

- This contrasts with aromatic (e.g., m-tolylcarbamoyl in ) or hydrophobic (e.g., 4-octylphenyl in ) substituents, which prioritize lipophilicity.

- Fluorinated Analogs : Compounds like tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate () exhibit improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

- Bromothiazole Derivatives: The bromothiazole moiety in serves as a handle for cross-coupling reactions, unlike the 4-aminopiperidine group, which is more suited for hydrogen bonding.

Yield Trends :

Physicochemical and Spectroscopic Properties

- Polarity: The 4-aminopiperidine group increases polarity compared to analogs with aromatic or alkyl substituents. This is reflected in higher water solubility and distinct retention times in reversed-phase HPLC.

- NMR Signatures: The Boc group’s tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm (common across all analogs). The 4-aminopiperidine protons exhibit resonances at δ 2.5–3.5 ppm (NH2 and CH2N), absent in compounds like the m-tolylcarbamoyl analog (aromatic protons at δ 7.0–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ ~351.4 for the target compound vs. 333.25 for bromothiazole analog in ).

Biological Activity

tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate, a synthetic organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives and is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure is believed to confer specific biological properties, making it a candidate for various therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C15H27N3O3

- Molecular Weight : 297.39 g/mol

- CAS Number : 1308650-29-4

The biological activity of this compound is closely tied to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : The compound could alter receptor signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that this compound can affect cancer cell viability. For instance, in vitro assays showed minimal cytotoxic effects on various cancer cell lines, suggesting a favorable safety profile while maintaining potential therapeutic efficacy .

2. Immunomodulatory Effects

In a rescue assay involving mouse splenocytes, the compound was able to enhance immune cell activity significantly, indicating its potential role in immunotherapy .

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes relevant to metabolic disorders. For example, it has shown potential as a DPP-IV inhibitor, which is critical in managing type 2 diabetes mellitus .

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives highlights the unique biological properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate enzyme inhibition |

| Compound B | Structure B | Strong anticancer properties |

| This compound | Structure | Significant immunomodulatory effects and minimal cytotoxicity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Immunomodulatory Effects

In a study assessing the interaction with PD-1/PD-L1 pathways, this compound demonstrated a significant ability to rescue immune cells from apoptosis at concentrations as low as 100 nM .

Study 2: Anticancer Potential

In vitro testing on various cancer cell lines revealed that even at high concentrations, this compound exhibited low toxicity levels, suggesting it could be developed further for cancer therapy applications .

Study 3: Enzyme Inhibition for Diabetes Management

Research indicated that this compound acts as a DPP-IV inhibitor with promising results in lowering blood glucose levels in preclinical models, positioning it as a candidate for diabetes treatment .

Q & A

Q. What are the common synthetic routes for tert-butyl (2S)-2-(4-aminopiperidine-1-carbonyl)pyrrolidine-1-carboxylate, and what reaction conditions are typically employed?

The synthesis typically involves multi-step reactions starting from pyrrolidine or piperidine derivatives. Key steps include:

- Protection of the amine group : Use of tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH or KOtBu) to protect the pyrrolidine nitrogen .

- Coupling reactions : Formation of the amide bond between the pyrrolidine and 4-aminopiperidine moieties using coupling agents like DCC or EDC, often with DMAP as a catalyst .

- Deprotection : Acidic conditions (e.g., HCl in dioxane) to remove the Boc group . Reaction solvents (e.g., THF, dichloromethane) and temperature control (0–25°C) are critical for optimizing yields .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., Boc, amide) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC/Chiral Chromatography : Ensures enantiomeric purity, particularly for the (2S) stereocenter .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity and yield during synthesis?

- Chiral Auxiliaries : Use (2S)-configured starting materials or chiral catalysts to maintain stereochemical integrity .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at low temperatures reduce racemization during coupling steps .

- Purification Methods : Flash chromatography or recrystallization improves purity, while flow reactors enhance reproducibility in scaling up .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- The 4-aminopiperidine moiety acts as a hydrogen bond donor/acceptor, targeting enzyme active sites (e.g., proteases or kinases) .

- The carbonyl group facilitates covalent interactions with nucleophilic residues (e.g., cysteine or serine) in enzymes, as observed in analogous compounds .

- Computational docking studies (e.g., using AutoDock) can predict binding modes, which should be validated via kinetic assays (e.g., IC₅₀ measurements) .

Q. How should researchers address contradictions in reported biological activity data?

- Orthogonal Assays : Confirm activity using multiple methods (e.g., fluorescence polarization and SPR for binding affinity) .

- Batch Reproducibility : Verify compound purity across batches via HPLC and NMR, as impurities may skew bioactivity results .

- Contextual Factors : Account for differences in cell lines, assay buffers, or incubation times when comparing studies .

Methodological Considerations

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS .

- Serum Stability Assays : Exposure to fetal bovine serum (FBS) at 37°C to simulate in vivo conditions .

- Light/Temperature Sensitivity : Store aliquots at –20°C in amber vials to prevent photodegradation .

Q. How can the compound’s interactions with biological membranes be evaluated?

- Lipophilicity Measurements : Calculate logP values via shake-flask or chromatographic methods (e.g., reverse-phase HPLC) .

- Artificial Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict passive diffusion .

- Caco-2 Cell Monolayers : Assess active transport and efflux mechanisms relevant to oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.